2-Bromo-5-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of both bromine and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridin-3-ol typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 3-hydroxypyridine followed by nitration. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in carbonyl-containing compounds .
Scientific Research Applications
2-Bromo-5-nitropyridin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitropyridin-3-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Bromo-5-nitropyridine: Another isomer with different substitution patterns, leading to variations in chemical behavior.
2-Amino-3-bromo-5-nitropyridine:
Uniqueness: 2-Bromo-5-nitropyridin-3-ol is unique due to the presence of both bromine and nitro groups along with a hydroxyl group, making it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C5H3BrN2O3 |
---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
2-bromo-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H |
InChI Key |
JWDCVCSBWQQLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.